N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-2-amine
Description
N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-2-amine is a chemical compound known for its role as an intermediate in the synthesis of various fungicides. It is characterized by its complex structure, which includes a trichlorophenoxy group, making it a valuable compound in agricultural chemistry .
Properties
IUPAC Name |
N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl3NO2/c1-9(2)17-3-4-18-5-6-19-13-11(15)7-10(14)8-12(13)16/h7-9,17H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOJWZGCSWQEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=C(C=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-2-amine typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with an excess of propylamine. The reaction is carried out in an amination vessel with continuous stirring and heating to a specific temperature. The reaction usually takes 8-10 hours, followed by an additional 1-2 hours of maintaining the temperature to ensure complete reaction. The product is then isolated by distillation under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound can also involve the use of 2-(2,4,6-trichlorophenoxy)ethyl bromide as a starting material. This is mixed with propylamine and heated under reflux conditions for about 8 hours. After the reaction, the excess propylamine is removed, and the product is acidified with hydrochloric acid to precipitate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce corresponding oxides .
Scientific Research Applications
N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fungicides and other agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its fungicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily known for its agricultural uses.
Industry: It is utilized in the production of various chemical products, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets. In the case of its fungicidal activity, it disrupts the synthesis of essential cellular components in fungi, leading to their death. The exact molecular pathways and targets are still under investigation, but it is known to interfere with the normal functioning of fungal cells .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,4,6-trichlorophenoxy)ethyl]propylamine: A closely related compound with similar applications in fungicide synthesis.
2-(2,4,6-trichlorophenoxy)ethyl chloride: Used as a starting material in the synthesis of the target compound.
2-(2,4,6-trichlorophenoxy)ethyl bromide: Another starting material with similar reactivity.
Uniqueness
N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-2-amine is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of various fungicides highlights its importance in agricultural chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
